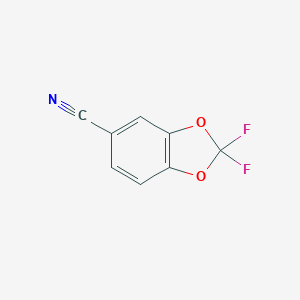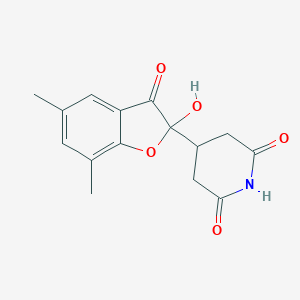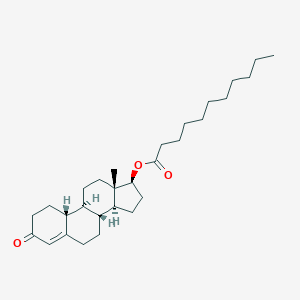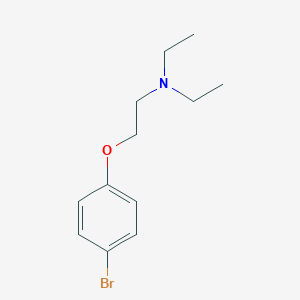
Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride is a complex organic compound. It likely contains a quinoline core, which is a heterocyclic aromatic organic compound . Quinoline derivatives have been studied for their diverse biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For example, 2-chloromethyl-4 (3H)-quinazolinones, which are valuable intermediates in the preparations of a wide range of biologically active compounds, can be synthesized using o-anthranilic acids as starting materials .Molecular Structure Analysis
The molecular structure of such compounds typically involves a quinoline core with various substituents. The exact structure would depend on the specific positions and types of these substituents .Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions, depending on the substituents present. These reactions can be used to further modify the compound or to create new compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their specific structure. These properties could include solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen
Quinoline Derivatives in Medicinal Chemistry
Quinoline and its derivatives are widely studied in medicinal chemistry for their potential therapeutic applications. They exhibit a range of biological activities, including antimalarial, antimicrobial, and anticancer effects. For example, chloroquine and hydroxychloroquine, which are 4-aminoquinoline compounds, have been extensively researched for their antimalarial and anti-inflammatory properties (Taherian et al., 2013). These findings suggest that Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride, by virtue of its quinoline core, may also possess significant biological activity, warranting further investigation into its pharmacological properties.
Analytical and Synthetic Applications
Quinoline derivatives are pivotal in synthetic organic chemistry, serving as intermediates in the synthesis of complex molecules. For instance, the Bischler-Napieralski reaction, a notable method in the synthesis of isoquinoline derivatives, is crucial for producing compounds like papaverine (Luk’yanov et al., 1972). The structural similarity suggests that Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride could serve as a key intermediate or reactant in the synthesis of complex organic molecules, highlighting its importance in synthetic chemistry research.
Antioxidant Activity and Electrochemical Applications
The antioxidant properties of quinoline derivatives are another area of significant interest. Various assays, such as ABTS and DPPH, are used to determine the antioxidant capacity of compounds, indicating potential applications in food science and pharmacology to combat oxidative stress (Ilyasov et al., 2020). Moreover, quinoline compounds have been explored in electrochemical applications, including as ligands in metal complexes that exhibit unique photophysical properties, suggesting potential utility in developing new materials for energy storage and conversion (Scaltrito et al., 2000).
Wirkmechanismus
Target of Action
The targets of a compound depend on its chemical structure and properties. For quinoline derivatives, potential targets could include various enzymes, receptors, or ion channels in the body. The exact target would depend on the specific substituents on the quinoline ring .
Mode of Action
The mode of action refers to how the compound interacts with its target. For example, it could inhibit an enzyme, activate a receptor, or block an ion channel. The mode of action is determined by the compound’s chemical structure and the nature of its target .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, if the target is an enzyme, the compound could alter the metabolic pathway that the enzyme is involved in .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound describe how it is taken up by the body, where it is distributed, how it is metabolized, and how it is removed from the body. These properties are influenced by the compound’s chemical structure and can affect its bioavailability .
Result of Action
The result of the compound’s action depends on its mode of action and the biochemical pathways it affects. This could range from altering cellular metabolism to changing the behavior of a whole organism .
Action Environment
The action of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, efficacy, and the nature of its interaction with its target .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2.ClH/c1-2-23-19(22)18-16(12-20)21-15-11-7-6-10-14(15)17(18)13-8-4-3-5-9-13;/h3-11H,2,12H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQMWRZOUKPJCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1CCl)C3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596160 |
Source


|
| Record name | Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride | |
CAS RN |
126334-84-7 |
Source


|
| Record name | Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

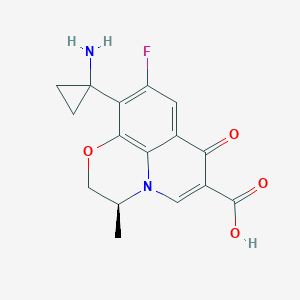
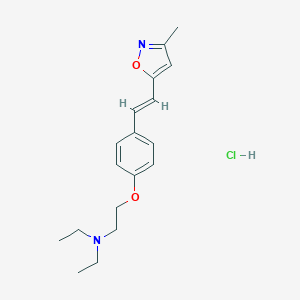

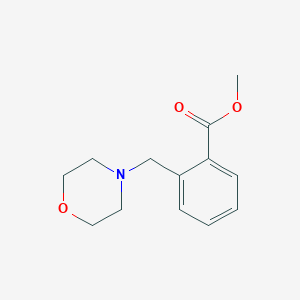
![Benzyl 1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B159573.png)
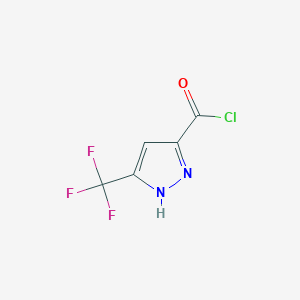
![N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide](/img/structure/B159580.png)
